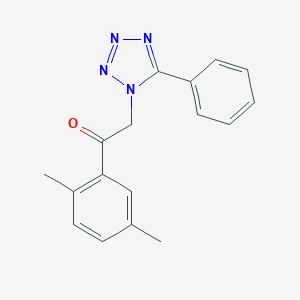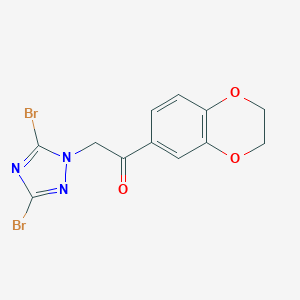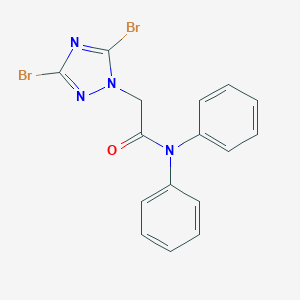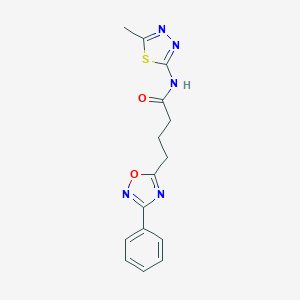
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CMA, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. It belongs to the class of quinazolinone derivatives and has been shown to possess a wide range of biological activities. In
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood. However, it has been shown to inhibit various enzymes and pathways involved in cancer cell proliferation and viral replication. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival. Additionally, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to inhibit inflammation and reduce oxidative stress. In addition, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce viral load and inhibit viral replication in infected cells.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and has been shown to possess a wide range of biological activities. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have low toxicity and is well tolerated in animals. However, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has some limitations for lab experiments. It is a relatively new compound and its mechanism of action is not fully understood. Additionally, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has not been tested extensively in humans and its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. First, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. Second, more studies are needed to determine the safety and efficacy of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in humans. Third, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be tested in combination with other drugs to enhance its anticancer and antiviral activities. Fourth, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be modified to improve its pharmacokinetic properties and increase its bioavailability. Finally, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be tested in animal models of other diseases, such as Alzheimer's disease and Parkinson's disease, to determine its potential use in treating these diseases.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, or N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. It possesses anticancer, anti-inflammatory, and antiviral activities and has been shown to inhibit various enzymes and pathways involved in cancer cell proliferation and viral replication. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments, but also has some limitations. Future studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and determine its safety and efficacy in humans.
合成法
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can be synthesized through a multi-step process starting from 2-amino-3-chloroacetophenone. The first step involves the reaction of 2-amino-3-chloroacetophenone with ethyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 2-amino-4-oxoquinazoline to yield N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been optimized to obtain high yields and purity.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential use in treating various diseases. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been tested against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation in these cells. N-(3-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been tested against various viruses, including influenza, herpes simplex, and HIV. It has been shown to inhibit viral replication and reduce viral load in infected cells.
特性
分子式 |
C17H14ClN3O2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-13(18)6-4-8-14(11)20-16(22)9-21-10-19-15-7-3-2-5-12(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
InChIキー |
OYJNGGITXZHOTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)



![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)

